molecular formula C24H22F3N3O3S B2430872 N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 338954-95-3

N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2430872
CAS No.: 338954-95-3
M. Wt: 489.51
InChI Key: FLHZNVUOXXSZRK-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound . The compound is available for purchase from various chemical suppliers .

Scientific Research Applications

Photodynamic Therapy Application

A synthesized compound incorporating a benzenesulfonamide derivative group showed promising applications in photodynamic therapy, especially for cancer treatment. Its significant properties include high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making it a viable candidate as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Pathological Pain Model

A study on the synthesis of benzenesulfonamide derivatives revealed their effectiveness in a pathological pain model in mice. Certain compounds in this class demonstrated anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Photocatalytic Applications

Newly synthesized zinc(II) phthalocyanines with benzenesulfonamide substituents showed potential for photocatalytic applications. Their photophysical and photochemical properties make them suitable for such applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Enzyme Inhibition

Sulfonamide derivatives exhibited antimicrobial activities and inhibited carbonic anhydrase enzymes. These properties have implications for developing new antimicrobial agents and understanding enzyme inhibition mechanisms (Alyar et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets

Mode of Action

Benzimidazoles typically exert their effects by binding to their targets and modulating their activity . The exact nature of these interactions and the resulting changes would depend on the specific target(s) of this compound.

Biochemical Pathways

Given its structural similarity to other benzimidazoles , it might be involved in similar pathways. Benzimidazoles are known to interfere with various biological processes, including cell division, protein synthesis, and enzyme activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body. Further pharmacokinetic studies are needed to determine these properties .

Result of Action

As a benzimidazole derivative , it might exhibit a range of effects depending on its specific targets and the cells in which these targets are expressed.

Future Directions

The future research directions for this compound and similar benzenesulfonamides could involve further exploration of their inhibitory effects on enzymes, their potential role in treating diseases like cancer and Alzheimer’s, and the development of more efficient synthesis methods .

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-15-11-21-23(28-14-30(21)13-17-7-9-19(33-3)10-8-17)22(16(15)2)29-34(31,32)20-6-4-5-18(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZNVUOXXSZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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